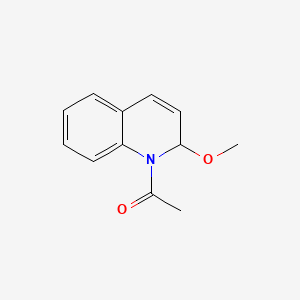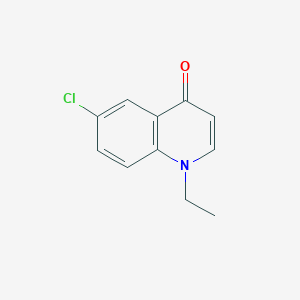
6-Fluoro-2-methylquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methylquinoline-5-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzoyl fluoride with acetaldehyde under acidic conditions to form the quinoline ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . The process is highly adaptable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6-Fluoro-2-methylquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of materials such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-methylquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Fluoro-2-methylquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 6-position enhances its stability and can improve its interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
86053-13-6 |
|---|---|
Fórmula molecular |
C11H8FNO2 |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
6-fluoro-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
JWJXOIKQXNUULV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

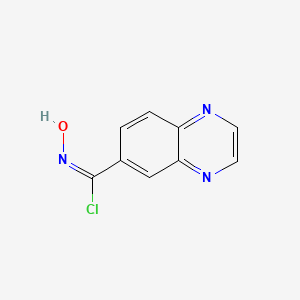
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
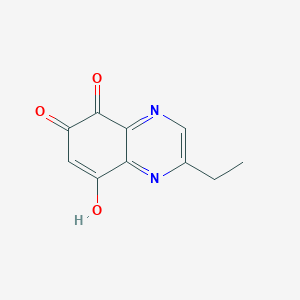
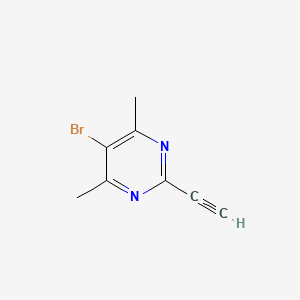

![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)

